4-Ethoxy-2,8-dimethylquinoline
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Overview
Description
4-Ethoxy-2,8-dimethylquinoline is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the ethoxy group at the 4-position and methyl groups at the 2- and 8-positions of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,8-dimethylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid, and a catalyst like sulfuric acid .
Another method involves the use of microwave-assisted synthesis, which offers a greener and more efficient approach. This method utilizes microwave irradiation to accelerate the reaction between aniline derivatives and alkenyl ethers, resulting in the formation of substituted quinolines under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Skraup synthesis or other catalytic methods that ensure high yield and purity. The use of recyclable catalysts and solvent-free reaction conditions can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
4-Ethoxy-2,8-dimethylquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and antimalarial agent.
Medicine: Quinolines, including this compound, are investigated for their potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,8-dimethylquinoline involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The ethoxy and methyl groups on the quinoline ring may enhance its binding affinity to specific targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial agent with a quinoline ring system.
Chloroquine: Another antimalarial drug with a similar structure.
Ciprofloxacin: An antibiotic with a quinoline core.
Nalidixic Acid: An antibacterial agent with a quinoline structure
Uniqueness
4-Ethoxy-2,8-dimethylquinoline is unique due to the presence of the ethoxy group at the 4-position and methyl groups at the 2- and 8-positions. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other quinoline derivatives .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-ethoxy-2,8-dimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-4-15-12-8-10(3)14-13-9(2)6-5-7-11(12)13/h5-8H,4H2,1-3H3 |
InChI Key |
RSIKWMZZNBKXFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C(C=CC=C12)C)C |
Origin of Product |
United States |
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